4-Amino-2-methyl-1H-indole-6-carboxylic acid
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Overview
Description
4-Amino-2-methyl-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indoles are known for their diverse biological activities and are crucial in cell biology
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-methyl-1H-indole-6-carboxylic acid typically involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the indole core . Methanesulfonic acid is often used as a catalyst in methanol under reflux conditions .
Industrial Production Methods: Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, utilizing robust and scalable reaction conditions. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-methyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
4-Amino-2-methyl-1H-indole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential role in cell signaling pathways and as a precursor to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-methyl-1H-indole-6-carboxylic acid involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors, influencing cell signaling pathways. This compound may act as an agonist or antagonist, modulating biological responses .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness: 4-Amino-2-methyl-1H-indole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and carboxylic acid groups make it versatile for various chemical modifications and applications .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-amino-2-methyl-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-5-2-7-8(11)3-6(10(13)14)4-9(7)12-5/h2-4,12H,11H2,1H3,(H,13,14) |
InChI Key |
QAOQIOXAZDHDFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2N1)C(=O)O)N |
Origin of Product |
United States |
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